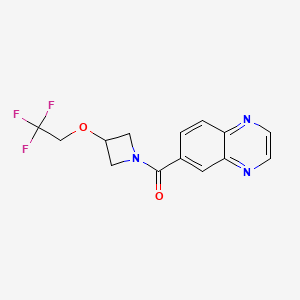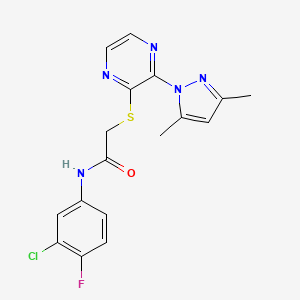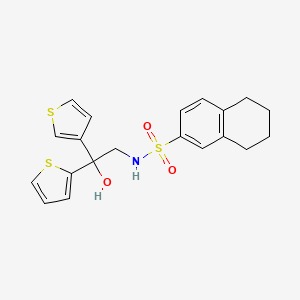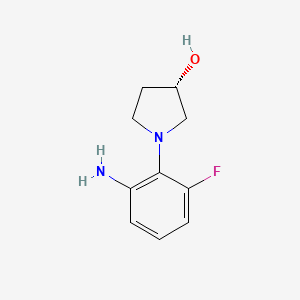
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H24N4O5S2 and its molecular weight is 500.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial and COVID-19 Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, a derivative of sulfonamide, has been investigated for its antimalarial activity. Research conducted by Fahim and Ismael (2021) explored the in vitro antimalarial properties of sulfonamide derivatives, which showed significant activity with IC50 values of <30µM. The compounds displayed favorable ADMET properties and did not exhibit cytotoxicity at effective concentrations. This research also extended to potential COVID-19 applications, where molecular docking studies indicated binding affinity against key proteins in SARS-CoV-2 (Fahim & Ismael, 2021).
Electrophysiological Activity
Morgan et al. (1990) studied N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating their effectiveness as selective class III agents in cardiac electrophysiology. These compounds showed potential for arrhythmia treatment, highlighting the importance of the 1H-imidazol-1-yl moiety for such activity (Morgan et al., 1990).
Antibacterial Activity
The antibacterial potential of sulfonamide drugs was explored in research by Ajani et al. (2012). This study synthesized various sulfonamide derivatives, which displayed significant in vitro antibacterial activity against key pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain sulfonamide structures, including this compound, could be effective antibacterial agents (Ajani et al., 2012).
Metabolic Studies
A study by Yue et al. (2011) on GDC-0449, a compound structurally related to this compound, investigated its metabolic pathways. This research provided insights into the absorption, distribution, metabolism, and excretion (ADME) of such compounds, which is crucial for understanding their pharmacokinetic profiles (Yue et al., 2011).
Molecular Docking and Screening
The molecular docking and screening of sulfonamide derivatives, including structures similar to this compound, have been conducted. Flefel et al. (2018) evaluated such compounds for their binding energies against target proteins, revealing their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Propriétés
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-2-33(29,30)22-14-13-21(25-26-22)17-5-9-19(10-6-17)24-23(28)18-7-11-20(12-8-18)34(31,32)27-15-3-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZYUYUMBNXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)
![2-chloro-N-[2-(methoxymethyl)phenyl]-6-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B2744385.png)



![3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2744391.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2744392.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2744393.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2744396.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide](/img/structure/B2744403.png)